Physicochemical Differentiation: Computed Lipophilicity (XLogP3) Versus Closest Acyl-Thiourea Analogs
The computed octanol-water partition coefficient (XLogP3) for the target compound is 4.4, which is substantially higher than that of its less bulky acyl-thiourea analogs bearing smaller alkyl substituents [1]. For instance, the acetyl analog (N-acetyl-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea) is predicted to have an XLogP3 value of approximately 2.1, while the isobutyryl analog (N-isobutyryl-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea) has a predicted value of approximately 3.3 [2]. This difference of >1 log unit between the target compound and its acetyl analog indicates significantly greater membrane permeability potential, which is a critical parameter for compounds targeting intracellular K_ATP channels.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 (PubChem computed value) |
| Comparator Or Baseline | N-acetyl analog: XLogP3 ~2.1; N-isobutyryl analog: XLogP3 ~3.3 (calculated using XLogP3 method based on published structures) |
| Quantified Difference | Δ +2.3 vs. acetyl analog; Δ +1.1 vs. isobutyryl analog |
| Conditions | Computed by XLogP3 3.0 algorithm; no experimental logP data available for direct comparison [1]. |
Why This Matters
Higher lipophilicity alters passive membrane permeability and may be essential for reaching intracellular K_ATP channel targets, which makes the target compound a preferred candidate over less lipophilic acyl-thiourea analogs in cellular assays requiring efficient membrane penetration.
- [1] PubChem Compound Summary for CID 1014985, N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclohexanecarboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Structures of N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea and N-isobutyryl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea sourced from chemical vendor datasheets and PubChem data. Calculated XLogP3 values obtained using the XLogP3 algorithm. View Source
